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Compound of Interest

Compound Name: Fmoc-Pro-OH

Cat. No.: B557381 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Nα-(9-

Fluorenylmethoxycarbonyl)-L-proline (Fmoc-Pro-OH), a critical building block in solid-phase

peptide synthesis (SPPS). This guide covers manufacturer and supplier information, detailed

experimental protocols for its use and quality control, and visual representations of key

processes to aid researchers in its effective application.

Sourcing Fmoc-Pro-OH: A Comparative Landscape
The selection of a reliable supplier for Fmoc-Pro-OH is paramount to ensure the quality and

reproducibility of peptide synthesis. A variety of chemical suppliers offer this reagent with

different purity levels, quantities, and pricing. Below is a summary of prominent suppliers and

their offerings.
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Supplier Purity
Available
Quantities

Price (USD)
CAS
Number

Molecular
Weight

MedChemEx

press

Research

Grade
100 g $55 71989-31-6 337.37

Activotec ≥98%
100g, 500g,

1kg
$66 (100g) 71989-31-6 337.37[1]

AltaBioscienc

e
Not Specified Custom

Contact for

pricing
71989-31-6 337.4[2]

Carl ROTH ≥99% 10 g, 50 g €22.50 (10 g) 71989-31-6 337.37[3]

AdooQ

Bioscience
>99% (HPLC) Custom

Contact for

pricing
71989-31-6 337.37

CDH Fine

Chemical

Cell Culture

Tested

5 g, 50 g, 250

g

Contact for

pricing
71989-31-6 337.37[4]

Aapptec >99% (HPLC) Custom
Contact for

pricing
71989-31-6 337.37

Thermo

Scientific
98% 5 g $54.65 71989-31-6 337.37

Omizzur Not Specified 1 kg, 100 kg $470 (1kg) 71989-31-6 337.37

Santa Cruz

Biotechnolog

y

Not Specified Custom
Contact for

pricing
71989-31-6 337.37

ProFACT

Proteomics
99% Custom €218.01 71989-31-6 337.37

Novabiochem

(Sigma-

Aldrich)

≥99.0%

(HPLC)
Custom

Contact for

pricing
71989-31-6 337.37

Biosynth Not Specified Custom
Contact for

pricing
71989-31-6 337.37
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Experimental Protocols
This section provides detailed methodologies for the synthesis of Fmoc-Pro-OH, its application

in solid-phase peptide synthesis, and its quality control.

Synthesis of Fmoc-Pro-OH
A common laboratory-scale synthesis of Fmoc-Pro-OH involves the reaction of L-proline with

9-fluorenylmethyl chloroformate (Fmoc-Cl).

Materials:

L-Proline

1,4-Dioxane

Water

Potassium carbonate (K₂CO₃)

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

Diethyl ether

1M Hydrochloric acid (HCl)

Dichloromethane (DCM)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Dissolve L-proline (1 g, 8.7 mmol) in a mixture of 1,4-dioxane (4 mL) and water (15 mL).

Add potassium carbonate (3.24 g, 23 mmol) to the solution.

Cool the mixture to 0°C and add 9-fluorenylmethyl chloroformate (2.3 g, 8.3 mmol).

Stir the reaction mixture overnight at room temperature.
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Add water (10 mL) to the mixture and extract with diethyl ether (2 x 20 mL) to remove

impurities.

Acidify the aqueous phase to a pH of 2-3 with 1M HCl.

Extract the product with dichloromethane (3 x 50 mL).

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under

reduced pressure to yield Fmoc-Pro-OH as a white solid.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Pro-
OH
The following protocol outlines the key steps in incorporating an Fmoc-Pro-OH residue into a

peptide chain on a solid support.

2.2.1. Resin Swelling

Place the desired amount of resin (e.g., Rink Amide or Wang resin) in a reaction vessel.

Add N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 1-2 hours at

room temperature with gentle agitation.

After swelling, drain the DMF from the vessel.

2.2.2. Fmoc Deprotection

To the swollen resin, add a 20% solution of piperidine in DMF.

Agitate the mixture for 3 minutes and then drain the solution.

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to

ensure complete removal of the Fmoc protecting group.

Drain the solution and wash the resin thoroughly with DMF (5 times).

2.2.3. Fmoc-Pro-OH Coupling
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In a separate vial, dissolve Fmoc-Pro-OH (4 equivalents relative to the resin loading) and a

coupling agent such as HBTU (3.8 equivalents) in DMF.

Add N,N-Diisopropylethylamine (DIEA) (8 equivalents) to the amino acid solution and allow

the mixture to pre-activate for 2-5 minutes.

Add the activated Fmoc-Pro-OH solution to the deprotected resin.

Agitate the reaction vessel for 1-2 hours at room temperature.

After the coupling is complete, drain the solution and wash the resin with DMF (3 times).

A Kaiser test can be performed to confirm the completion of the coupling reaction. A negative

test (the beads remain colorless or yellow) indicates a successful coupling.

2.2.4. Cleavage and Deprotection

After the final amino acid has been coupled and the N-terminal Fmoc group has been

removed, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

Prepare a cleavage cocktail. A common cocktail is Reagent K, which consists of

trifluoroacetic acid (TFA), water, phenol, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of

82.5:5:5:5:2.5 (v/v/w/v/v). Caution: TFA is highly corrosive and should be handled in a fume

hood with appropriate personal protective equipment.

Add the cleavage cocktail to the dried peptide-resin and agitate the mixture at room

temperature for 2-3 hours.

Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge

tube containing diethyl ether.

A white precipitate of the crude peptide should form. Centrifuge the tube to pellet the peptide.

Decant the ether and wash the peptide pellet with cold ether two more times to remove

residual scavengers and TFA.

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
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Quality Control of Fmoc-Pro-OH
Ensuring the purity and identity of Fmoc-Pro-OH is crucial for successful peptide synthesis.

The following are standard analytical techniques used for its quality control.

High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of Fmoc-Pro-OH.

Method:

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

Mobile Phase B: 0.1% TFA in acetonitrile.

Gradient: A linear gradient from a lower to a higher percentage of mobile phase B over a set

time (e.g., 5% to 95% B over 20 minutes).

Flow Rate: 1.0 mL/min.

Detection: UV at 265 nm (for the Fmoc group).

This method separates Fmoc-Pro-OH from potential impurities such as free proline or

byproducts from the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the chemical structure of Fmoc-Pro-OH.

Sample Preparation:

Dissolve a small amount of Fmoc-Pro-OH in a deuterated solvent such as

deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Expected ¹H NMR signals (in CDCl₃):

Characteristic aromatic protons of the fluorenyl group between 7.2 and 7.8 ppm.
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Protons of the proline ring between 1.5 and 3.7 ppm.

The α-proton of proline around 4.4 ppm.

The methylene protons of the Fmoc group around 4.2-4.5 ppm.

Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of Fmoc-Pro-OH.

Method:

Ionization Technique: Electrospray ionization (ESI) is commonly used.

Expected Mass: The exact mass of Fmoc-Pro-OH (C₂₀H₁₉NO₄) is 337.13 g/mol . In positive

ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 338.1.

Visualizing Key Processes
To further aid in the understanding of the workflows involving Fmoc-Pro-OH, the following

diagrams have been generated using the DOT language.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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